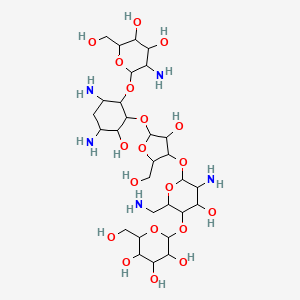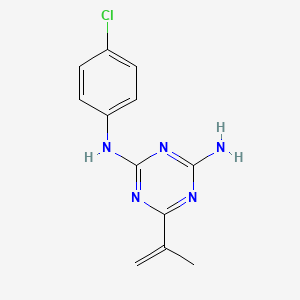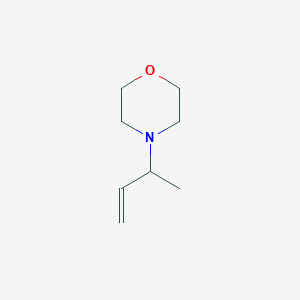
Dicyclohexyl-lambda~2~-stannane--water (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl-lambda~2~-stannane–water (1/2) is a chemical compound that consists of dicyclohexyl-lambda~2~-stannane and water in a 1:2 ratio. This compound is a type of organotin compound, which are known for their applications in organic synthesis and industrial processes. Organotin compounds typically contain tin atoms bonded to carbon atoms, and they exhibit a wide range of chemical reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dicyclohexyl-lambda~2~-stannane–water (1/2) can be achieved through various synthetic routes. One common method involves the reaction of dicyclohexylchlorostannane with water under controlled conditions. The reaction typically proceeds as follows:
(C6H11)2SnCl+H2O→(C6H11)2Sn(OH)+HCl
This reaction is carried out in an aqueous medium, and the resulting product is dicyclohexyl-lambda~2~-stannane–water (1/2).
Industrial Production Methods
Industrial production of dicyclohexyl-lambda~2~-stannane–water (1/2) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and it often involves the use of advanced purification techniques such as distillation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl-lambda~2~-stannane–water (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dicyclohexyltin oxide.
Reduction: It can be reduced to form dicyclohexyltin hydride.
Substitution: The compound can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed
Oxidation: Dicyclohexyltin oxide.
Reduction: Dicyclohexyltin hydride.
Substitution: Various organotin halides depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl-lambda~2~-stannane–water (1/2) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of dicyclohexyl-lambda~2~-stannane–water (1/2) involves its interaction with various molecular targets. In chemical reactions, the tin atom acts as a central reactive site, facilitating the formation and breaking of chemical bonds. The compound can participate in catalytic cycles, where it undergoes oxidation and reduction reactions, enabling the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexylamine: A secondary amine with similar structural features but different chemical properties.
Dicyclohexyl-lambda~2~-stannane–toluene (3/1): Another organotin compound with different stoichiometry and applications.
Uniqueness
Dicyclohexyl-lambda~2~-stannane–water (1/2) is unique due to its specific stoichiometry and the presence of water in its structure. This compound exhibits distinct reactivity and applications compared to other organotin compounds, making it valuable in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
31611-11-7 |
|---|---|
Molekularformel |
C12H26O2Sn |
Molekulargewicht |
321.04 g/mol |
IUPAC-Name |
dicyclohexyltin;dihydrate |
InChI |
InChI=1S/2C6H11.2H2O.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H2; |
InChI-Schlüssel |
RQTKZBBGVTVELW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Sn]C2CCCCC2.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




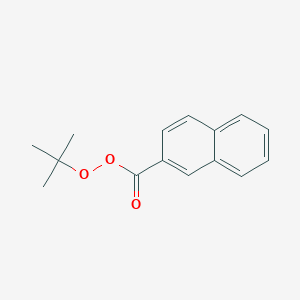

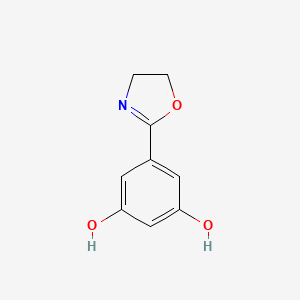
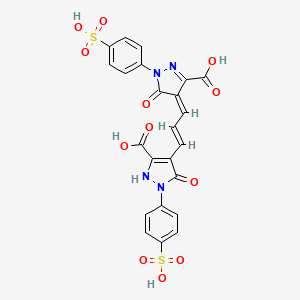
![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)
